molecular formula C14H11I2NO2 B11547805 2-[(E)-[(2-Hydroxy-6-methylphenyl)imino]methyl]-4,6-diiodophenol

2-[(E)-[(2-Hydroxy-6-methylphenyl)imino]methyl]-4,6-diiodophenol

Cat. No.: B11547805
M. Wt: 479.05 g/mol
InChI Key: QIWJFBKZCGAAEV-UHFFFAOYSA-N
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Description

2-[(E)-[(2-Hydroxy-6-methylphenyl)imino]methyl]-4,6-diiodophenol is a synthetic organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is notable for its unique structure, which includes two iodine atoms and a phenolic hydroxyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-[(2-Hydroxy-6-methylphenyl)imino]methyl]-4,6-diiodophenol typically involves the condensation reaction between 2-hydroxy-6-methylbenzaldehyde and 4,6-diiodo-2-aminophenol. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-[(2-Hydroxy-6-methylphenyl)imino]methyl]-4,6-diiodophenol undergoes various types of chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The iodine atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can replace the iodine atoms under appropriate conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted phenols or anilines.

Scientific Research Applications

2-[(E)-[(2-Hydroxy-6-methylphenyl)imino]methyl]-4,6-diiodophenol has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 2-[(E)-[(2-Hydroxy-6-methylphenyl)imino]methyl]-4,6-diiodophenol involves its interaction with various molecular targets. The phenolic hydroxyl group can participate in hydrogen bonding and redox reactions, while the imine group can interact with nucleophiles. The iodine atoms can enhance the compound’s reactivity and facilitate its incorporation into larger molecular structures. These interactions contribute to the compound’s biological and chemical activities.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-[(2-Hydroxyphenyl)imino]methyl]phenol
  • 2-[(E)-[(4-Methylphenyl)imino]methyl]phenol
  • 2-[(E)-[(2-Hydroxy-3-methylphenyl)imino]methyl]phenol

Uniqueness

2-[(E)-[(2-Hydroxy-6-methylphenyl)imino]methyl]-4,6-diiodophenol is unique due to the presence of two iodine atoms, which significantly influence its chemical reactivity and potential applications. The combination of the phenolic hydroxyl group, imine group, and iodine atoms makes this compound particularly versatile in various chemical reactions and research applications.

Properties

Molecular Formula

C14H11I2NO2

Molecular Weight

479.05 g/mol

IUPAC Name

2-[(2-hydroxy-6-methylphenyl)iminomethyl]-4,6-diiodophenol

InChI

InChI=1S/C14H11I2NO2/c1-8-3-2-4-12(18)13(8)17-7-9-5-10(15)6-11(16)14(9)19/h2-7,18-19H,1H3

InChI Key

QIWJFBKZCGAAEV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)O)N=CC2=C(C(=CC(=C2)I)I)O

Origin of Product

United States

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